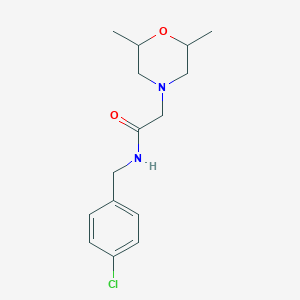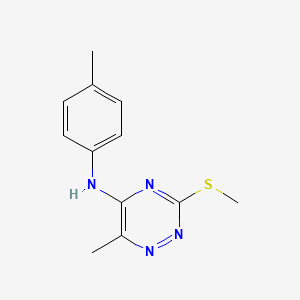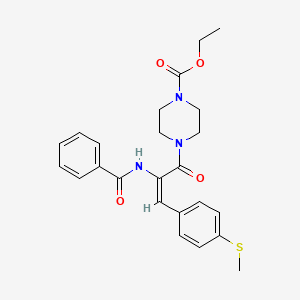
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chlorobenzyl group, a dimethyl morpholine ring, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide typically involves the following steps:
Formation of the chlorobenzyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile.
Introduction of the morpholine ring: The intermediate is then reacted with 2,6-dimethylmorpholine under appropriate conditions to form the desired morpholinyl intermediate.
Acetamide formation: Finally, the morpholinyl intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield this compound oxides, while substitution could yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its pharmacological effects and potential therapeutic uses.
Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide would depend on its specific biological or pharmacological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-piperidinyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-pyrrolidinyl)acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can affect its solubility, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-8-18(9-12(2)20-11)10-15(19)17-7-13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYFSJQERNSYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-methyl-2-furyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5308596.png)


![methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
![N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide](/img/structure/B5308616.png)
![3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone](/img/structure/B5308622.png)
![N-(2,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5308631.png)
![2-{2-[2-(2-methoxypyrimidin-5-yl)-1H-imidazol-1-yl]ethyl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5308643.png)
![(2E,2'E)-N,N'-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide]](/img/structure/B5308651.png)
![(2R*,3S*,6R*)-3-phenyl-5-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5308654.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B5308684.png)
![1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308686.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5308690.png)
